REACTION_CXSMILES
|
[CH:1]1([CH2:7]Br)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[N-:9]=[N+:10]=[N-:11].[Na+].CS(C)=O>>[CH:1]1([CH2:7][N:9]=[N+:10]=[N-:11])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)CBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
2.48 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched by the addition of water (5 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (3×4 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (5 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
21 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)CN=[N+]=[N-]
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 136 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |